1-Cyclohexyl-4-(4-nitrophenyl)piperazine
Description
1-Cyclohexyl-4-(4-nitrophenyl)piperazine is a synthetic piperazine derivative characterized by a cyclohexyl group at the 1-position and a 4-nitrophenyl substituent at the 4-position of the piperazine ring.
Propriétés
IUPAC Name |
1-cyclohexyl-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-19(21)16-8-6-15(7-9-16)18-12-10-17(11-13-18)14-4-2-1-3-5-14/h6-9,14H,1-5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSXXRSTZDEWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Differences :
- MT-45 features a 1,2-diphenylethyl group at the 4-position instead of a 4-nitrophenyl group.
- The diphenylethyl substituent enhances lipophilicity and opioid receptor affinity, whereas the nitro group in 1-cyclohexyl-4-(4-nitrophenyl)piperazine may favor interactions with enzymes or other non-opioid targets.
Pharmacological Activity :
Metabolism :
- MT-45 undergoes phase I/II metabolism, producing hydroxylated, glucuronidated, and sulfated metabolites . Fluorinated analogs (e.g., 2F-MT-45) show similar metabolic pathways but altered clearance rates .
- No metabolic data are available for 1-cyclohexyl-4-(4-nitrophenyl)piperazine, though nitro groups are often metabolized to reactive intermediates (e.g., nitroso or hydroxylamine derivatives).
PB28 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine)
Structural Differences :
Pharmacological Activity :
- PB28 is a σ2 receptor ligand with applications in cancer imaging and therapy. Fluorescent derivatives of PB28 are used to study tumor cell uptake .
- Contrast : The nitrophenyl analog lacks σ receptor affinity but may target enzymes like tyrosinase or kinases due to its nitroaryl moiety .
Nitrophenylpiperazine Derivatives (e.g., 4a–m)
Structural Similarities :
- Derivatives such as 1-(4-nitrophenyl)piperazine share the nitroaryl group but lack the cyclohexyl substituent.
Pharmacological Activity :
- In tyrosinase inhibition assays, derivatives like 4m (IC₅₀ = 2.3 µM) outperform reference inhibitors like kojic acid (IC₅₀ = 16.7 µM) .
- Anticancer derivatives (e.g., OMS1–OMS13 ) coupled with benzhydryl or sulfonamide groups show cytotoxicity against liver, breast, and colon cancer cell lines (IC₅₀ < 10 µM) .
Structural-Activity Relationship (SAR) Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
